

An In-Depth Technical Guide to 3-Methyltetrahydrofuran-3-carboxylic Acid

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Compound of Interest

Compound Name: 3-Methyltetrahydrofuran-3-carboxylic acid

Cat. No.: B1398803

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For Researchers, Scientists, and Drug Development Professionals

Introduction: Unveiling a Versatile Chiral Building Block

In the landscape of modern medicinal chemistry and drug discovery, the strategic design and synthesis of novel molecular scaffolds are paramount. Among the vast arsenal of chemical building blocks, saturated heterocyclic compounds play a crucial role due to their ability to introduce three-dimensional complexity and fine-tune physicochemical properties. **3-Methyltetrahydrofuran-3-carboxylic acid**, with the Chemical Abstracts Service (CAS) registry number 1158760-45-2, has emerged as a significant chiral synthon.^{[1][2]} Its rigid tetrahydrofuran core, coupled with a strategically positioned carboxylic acid and a methyl group at a quaternary center, offers a unique combination of features for the synthesis of complex molecular architectures.

This technical guide provides a comprehensive overview of **3-Methyltetrahydrofuran-3-carboxylic acid**, including its physicochemical properties, a detailed synthetic protocol, analytical characterization, and its applications as a valuable intermediate in pharmaceutical research and development. The information presented herein is intended to empower researchers to effectively utilize this versatile building block in their synthetic endeavors. The (S)-enantiomer of this compound is also commercially available under the CAS number 2322930-18-5.^[3]

Physicochemical Properties

A thorough understanding of a compound's physicochemical properties is fundamental to its application in synthesis and drug design. The properties of **3-Methyltetrahydrofuran-3-carboxylic acid** are summarized in the table below.

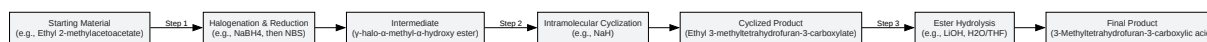
Property	Value	Source
CAS Number	1158760-45-2	[1] [2]
Molecular Formula	C ₆ H ₁₀ O ₃	[2] [4]
Molecular Weight	130.14 g/mol	[1]
Appearance	Colorless liquid	[2]
Purity	≥ 97%	[2]
IUPAC Name	3-methyltetrahydrofuran-3-carboxylic acid	[2]
SMILES	<chem>CC1(C(=O)O)CCOC1</chem>	[2]

Synthesis of 3-Methyltetrahydrofuran-3-carboxylic Acid: A Mechanistic Approach

While multiple synthetic routes to substituted tetrahydrofurans have been reported, this section details a plausible and efficient method for the preparation of **3-Methyltetrahydrofuran-3-carboxylic acid**. The described protocol is based on established organic chemistry principles for the construction of such scaffolds.

Conceptual Synthetic Pathway

The synthesis of **3-Methyltetrahydrofuran-3-carboxylic acid** can be conceptually approached through the cyclization of a suitably functionalized precursor. A logical strategy involves the intramolecular Williamson ether synthesis of a γ-halo-α-methyl-α-hydroxy ester, followed by hydrolysis of the ester to the desired carboxylic acid.



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Caption: Conceptual workflow for the synthesis of **3-Methyltetrahydrofuran-3-carboxylic acid**.

Detailed Experimental Protocol

Step 1: Synthesis of Ethyl 2-(bromomethyl)-2-hydroxypropanoate

- **Reaction Setup:** To a solution of ethyl 2-methylacetoacetate (1.0 eq) in a suitable solvent such as methanol at 0 °C, add sodium borohydride (1.1 eq) portion-wise. Stir the reaction mixture for 2 hours at the same temperature.
- **Work-up:** Quench the reaction by the slow addition of acetone, followed by water. Extract the product with ethyl acetate, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude ethyl 2-hydroxy-2-methylbutanoate.
- **Halogenation:** Dissolve the crude alcohol in dichloromethane. Add N-bromosuccinimide (1.2 eq) and a catalytic amount of a radical initiator such as AIBN. Reflux the mixture for 4 hours.
- **Purification:** After cooling to room temperature, filter the reaction mixture to remove succinimide. Wash the filtrate with saturated sodium bicarbonate solution and brine. Dry the organic layer over anhydrous sodium sulfate and concentrate in vacuo. The crude product, ethyl 2-(bromomethyl)-2-hydroxypropanoate, is used in the next step without further purification.

Step 2: Synthesis of Ethyl 3-methyltetrahydrofuran-3-carboxylate

- **Reaction Setup:** To a suspension of sodium hydride (1.5 eq, 60% dispersion in mineral oil) in anhydrous tetrahydrofuran (THF) at 0 °C, add a solution of crude ethyl 2-(bromomethyl)-2-hydroxypropanoate from the previous step in anhydrous THF dropwise.

- **Reaction Progression:** Allow the reaction mixture to warm to room temperature and stir for 12 hours.
- **Work-up:** Carefully quench the reaction with saturated ammonium chloride solution. Extract the product with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure.
- **Purification:** Purify the crude product by column chromatography on silica gel to afford ethyl 3-methyltetrahydrofuran-3-carboxylate.

Step 3: Synthesis of **3-Methyltetrahydrofuran-3-carboxylic acid**

- **Reaction Setup:** Dissolve ethyl 3-methyltetrahydrofuran-3-carboxylate (1.0 eq) in a mixture of THF and water (e.g., 3:1 v/v).
- **Hydrolysis:** Add lithium hydroxide monohydrate (2.0 eq) and stir the mixture at room temperature for 6 hours.
- **Work-up:** Acidify the reaction mixture to pH 2-3 with 1 M HCl. Extract the product with ethyl acetate.
- **Purification:** Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield **3-Methyltetrahydrofuran-3-carboxylic acid**.

Analytical Characterization: Spectroscopic Insights

The structural elucidation and purity assessment of **3-Methyltetrahydrofuran-3-carboxylic acid** are typically performed using a combination of spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- **^1H NMR:** The proton NMR spectrum is expected to show characteristic signals for the methyl group (a singlet), the diastereotopic protons of the two methylene groups in the tetrahydrofuran ring (multiplets), and a broad singlet for the carboxylic acid proton.
- **^{13}C NMR:** The carbon NMR spectrum will display signals for the quaternary carbon, the methyl carbon, the two methylene carbons of the ring, and the carbonyl carbon of the

carboxylic acid.

Infrared (IR) Spectroscopy

The IR spectrum will exhibit a broad absorption band in the region of 2500-3300 cm^{-1} characteristic of the O-H stretching of the carboxylic acid, and a strong, sharp absorption band around 1700-1725 cm^{-1} corresponding to the C=O stretching of the carbonyl group.

Mass Spectrometry (MS)

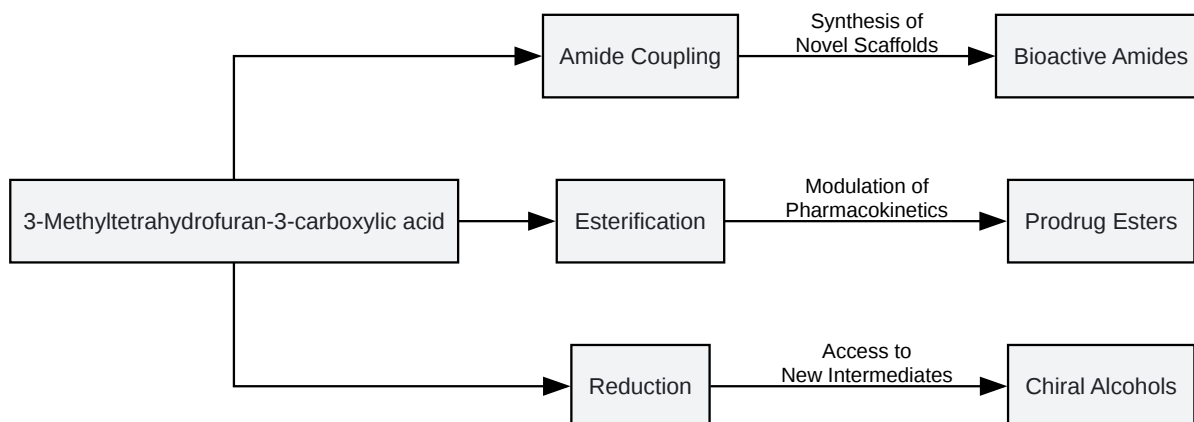
Mass spectrometry will confirm the molecular weight of the compound. The fragmentation pattern can provide further structural information.

Applications in Drug Discovery and Development

3-Methyltetrahydrofuran-3-carboxylic acid serves as a valuable building block in the synthesis of more complex molecules, particularly in the pharmaceutical industry. Its utility stems from several key features:

- **Chiral Scaffold:** The quaternary stereocenter provides a rigid framework for the introduction of chirality into a target molecule, which is often crucial for biological activity.
- **Versatile Handle:** The carboxylic acid functionality is a versatile handle for a variety of chemical transformations, including amide bond formation, esterification, and reduction to the corresponding alcohol.
- **Improved Physicochemical Properties:** The tetrahydrofuran moiety can enhance the solubility and metabolic stability of a drug candidate compared to more lipophilic aromatic rings.

This building block is particularly useful in the synthesis of compounds targeting enzymes and receptors where a specific three-dimensional orientation of functional groups is required for binding. For instance, derivatives of 3-amino-tetrahydrofuran-3-carboxylic acid have been explored for their potential as antithrombotic agents.^[5]



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Caption: Potential synthetic transformations of **3-Methyltetrahydrofuran-3-carboxylic acid**.

Safety and Handling

As with any chemical, proper safety precautions should be taken when handling **3-Methyltetrahydrofuran-3-carboxylic acid**. It is recommended to handle this compound in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. For detailed safety information, refer to the Safety Data Sheet (SDS) provided by the supplier.^[2]

Conclusion

3-Methyltetrahydrofuran-3-carboxylic acid (CAS: 1158760-45-2) is a valuable and versatile chiral building block with significant potential in synthetic organic chemistry, particularly in the field of drug discovery. Its unique structural features and reactive functionality make it an attractive starting material for the synthesis of complex, biologically active molecules. This technical guide has provided a comprehensive overview of its properties, a plausible synthetic route, and its potential applications, aiming to facilitate its use in innovative research and development endeavors.

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